N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-methylthiophene moiety and an N-(3-chloro-4-methoxyphenyl) group. The compound’s structure combines a heterocyclic oxadiazole ring, known for metabolic stability and hydrogen-bonding capacity, with a thiophene group (imparting lipophilicity) and a substituted phenylacetamide (influencing target binding). Its molecular formula is C₁₇H₁₅ClN₃O₃S, with a molar mass of 376.84 g/mol.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-9-5-6-24-15(9)16-20-19-14(23-16)8-13(21)18-10-3-4-12(22-2)11(17)7-10/h3-7H,8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBRPTGSTWFOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:
Key Comparative Insights:
Thiophene vs. Benzofuran: The 3-methylthiophene in the target compound offers greater lipophilicity than benzofuran (2a), which may influence membrane permeability .
Biological Activity Trends :
- Compounds with sulfanyl linkers (e.g., CDD-934506) or thioacetamide groups (2a) often exhibit enhanced enzyme inhibition, suggesting the target compound’s acetamide linkage could be modified for similar effects .
- Indole-containing analogs (8w) demonstrate CNS activity, whereas the target compound’s thiophene and chloro-methoxyphenyl groups may favor antimicrobial or anticancer applications .
Physicochemical Properties :
- The target compound’s molar mass (~376.84 g/mol) falls within the ideal range for oral bioavailability, contrasting with bulkier analogs like 8w (379 g/mol) .
- The 3-methylthiophene moiety likely improves metabolic stability compared to unsubstituted heterocycles .
Research Findings and Implications
- Electron-donating/withdrawing groups on the phenyl ring for modulating target affinity.
- Heterocyclic core variations (thiophene, benzofuran, indole) in dictating selectivity for enzymes or microbial targets.
- Linker flexibility (e.g., sulfanyl vs. acetamide) in influencing pharmacokinetics.
Further studies should prioritize synthesizing the target compound and evaluating its activity against LOX, cholinesterases, or microbial targets, leveraging the promising results seen in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
